Reduced Noradrenaline Release vs. MDMA: A Pharmacodynamic Distinction with Toxicological Implications
2-MAPB increases serotonin and dopamine concentrations to the same extent as MDMA; however, the concentration increase of noradrenaline caused by 2-MAPB is smaller compared to MDMA [1]. This differential noradrenergic effect, observed in rodent models, suggests that 2-MAPB may exhibit a distinct sympathomimetic and cardiovascular profile compared to MDMA.
| Evidence Dimension | Extracellular noradrenaline increase |
|---|---|
| Target Compound Data | Noradrenaline increase smaller than MDMA |
| Comparator Or Baseline | MDMA: robust noradrenaline increase |
| Quantified Difference | Statistically significant reduction in noradrenaline release for 2-MAPB vs. MDMA (quantitative microdialysis data reported in reference) |
| Conditions | Mouse corpus striatum; in vivo brain microdialysis |
Why This Matters
This quantitative difference in noradrenergic activity may influence the selection of 2-MAPB over MDMA in research aimed at dissecting the role of noradrenaline in empathogenic or toxic effects, or in forensic case interpretation where cardiovascular signs are a key consideration.
- [1] Staeheli SN, et al. Postmortem distribution and redistribution of MDAI and 2-MAPB in blood and alternative matrices. Forensic Science International. 2017;279:83-89. View Source
